N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester involves multiple steps. One common method starts with 4-(methylamino)-3-nitrobenzoic acid as the starting material . The synthesis route includes reduction, acylation, and esterification reactions. The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: In studies involving enzyme interactions and protein binding.
Medicine: Research on its potential therapeutic effects, although it is not used clinically.
Industry: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
- N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine Methyl Ester
- Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
Uniqueness
N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester is unique due to the presence of deuterium atoms (D3), which makes it particularly useful in studies involving isotopic labeling. This isotopic labeling can help in tracing the compound’s metabolic pathways and interactions in biological systems .
Properties
Molecular Formula |
C17H20N4O3 |
---|---|
Molecular Weight |
331.38 g/mol |
IUPAC Name |
methyl 3-[[3-amino-4-(trideuteriomethylamino)benzoyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C17H20N4O3/c1-19-14-7-6-12(11-13(14)18)17(23)21(10-8-16(22)24-2)15-5-3-4-9-20-15/h3-7,9,11,19H,8,10,18H2,1-2H3/i1D3 |
InChI Key |
WDFFNQYWFRNWGF-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=C(C=C(C=C1)C(=O)N(CCC(=O)OC)C2=CC=CC=N2)N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)N(CCC(=O)OC)C2=CC=CC=N2)N |
Origin of Product |
United States |
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